molecular formula C23H18F3N7O2S B10772891 BMS pyrazole inhibitor 7f

BMS pyrazole inhibitor 7f

Cat. No.: B10772891
M. Wt: 513.5 g/mol
InChI Key: KODBDIFHMBDFOH-LBPRGKRZSA-N
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Description

BMS pyrazole inhibitor 7f is a synthetic organic compound known for its significant biological activity. It is classified as a ligand and has been extensively studied for its potential therapeutic applications. The compound’s structure includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. This unique structure contributes to its diverse biological activities .

Preparation Methods

The synthesis of BMS pyrazole inhibitor 7f involves several steps, typically starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The resulting pyrazole can then be further functionalized to introduce various substituents, enhancing its biological activity .

Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of water as a solvent have been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

BMS pyrazole inhibitor 7f undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

BMS pyrazole inhibitor 7f has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BMS pyrazole inhibitor 7f involves the inhibition of specific enzymes or proteins. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation or increased apoptosis in cancer cells. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

BMS pyrazole inhibitor 7f can be compared with other pyrazole-based inhibitors, such as:

What sets this compound apart is its unique combination of substituents on the pyrazole ring, which enhances its specificity and potency as an inhibitor. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C23H18F3N7O2S

Molecular Weight

513.5 g/mol

IUPAC Name

(2S)-2-amino-N-[[3-[5-[5-(1,3-benzothiazol-7-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methyl]propanamide

InChI

InChI=1S/C23H18F3N7O2S/c1-12(27)20(34)28-10-13-4-2-5-14(8-13)33-17(9-18(32-33)23(24,25)26)22-31-30-21(35-22)15-6-3-7-16-19(15)36-11-29-16/h2-9,11-12H,10,27H2,1H3,(H,28,34)/t12-/m0/s1

InChI Key

KODBDIFHMBDFOH-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)C3=NN=C(O3)C4=C5C(=CC=C4)N=CS5)N

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)C3=NN=C(O3)C4=C5C(=CC=C4)N=CS5)N

Origin of Product

United States

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